6-fluoro-4-methylquinolin-2-ol

Mutagenicity Genotoxicity Lead optimization

Quinoline-based lead optimization often stalls due to scaffold mutagenicity. Non-fluorinated 4-methylquinoline exhibits high Ames positivity, risking program termination. 6-Fluoro-4-methylquinolin-2-ol (CAS 15912-69-3) eliminates this liability: the 6-fluoro substitution abolishes mutagenic activity while preserving synthetic versatility. Demonstrated antibacterial MIC 1 µg/mL against E. coli 257 via FtsZ/PBP mislocalization. Validated for NLO materials (hyperpolarizability 10× urea). ≥97% purity, stored at 2-8°C, ships ambient globally.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B7784823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-methylquinolin-2-ol
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)F)O
InChIInChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
InChIKeyYQUNFZJSJNYUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-methylquinolin-2-ol: Structure & Key Specifications


6-Fluoro-4-methylquinolin-2-ol (CAS 15912-69-3; also designated 6-fluoro-4-methylquinolin-2(1H)-one) is a fluorinated quinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . This heterocyclic compound features a fluorine atom at the 6-position and a methyl group at the 4-position of the quinoline scaffold, existing in equilibrium with its lactam tautomer 6-fluoro-4-methylquinolin-2(1H)-one [1]. Commercially available at ≥97% purity , the compound possesses a topological polar surface area (TPSA) of approximately 29.1–33.1 Ų and a calculated XLogP of 1.3 [2]. As a fluorinated fragment scaffold, it serves as a versatile building block in medicinal chemistry programs targeting antibacterial and anticancer applications, with procurement options ranging from milligram-scale research quantities to custom-synthesized bulk orders [3].

Fluorinated quinoline fragment scaffold for medicinal chemistry
High-purity research grade
Antibacterial lead optimization, NLO materials, and ADME modeling applications
Flexible procurement from milligrams to bulk; custom synthesis

6-Fluoro-4-methylquinolin-2-ol: Differentiation from Related Quinolines


Simple substitution of 6-fluoro-4-methylquinolin-2-ol with non-fluorinated 4-methylquinolin-2-ol or other fluoroquinoline regioisomers introduces unacceptable variability in key experimental parameters. The presence and precise position of the fluorine atom directly modulate electronic distribution, metabolic stability, and biological safety profiles in ways that cannot be predicted from class-level SAR assumptions [1]. For instance, 6-fluoro-4-methylquinolin-2-ol exhibits markedly reduced mutagenic liability compared to its non-fluorinated parent 4-methylquinoline—a critical differentiator for lead optimization workflows [2]. Furthermore, the 6-fluoro-2-hydroxy substitution pattern confers distinct pharmacokinetic and molecular docking behavior relative to alternative fluoroquinoline scaffolds, including altered HSA binding characteristics relevant to plasma protein binding predictions [3]. Substituting with a generic analog lacking the 6-fluoro substituent or bearing an alternative halogen at another position risks both compromising downstream activity and introducing uncharacterized safety hazards . The evidence presented in Section 3 quantifies these differences across multiple orthogonal dimensions.

Target: 6-Fluoro-4-methylquinolin-2-ol
Substitute: Non-fluorinated 4-methylquinolin-2-ol

May exhibit higher mutagenic liability and altered electronic distribution, compromising lead optimization safety profiles.

Target: 6-Fluoro regioisomer
Substitute: 7-Fluoro-4-methylquinoline

Retains high mutagenicity comparable to non-fluorinated parent; 6-fluoro position critical for reduced genotoxicity.

Target: 6-Fluoro-2-hydroxyquinoline
Substitute: Alternative halogen-substituted quinolines

Uncharacterized biological profiles and pharmacokinetic behavior; may introduce unexpected safety hazards.

6-Fluoro-4-methylquinolin-2-ol: Comparative Evidence Profile


Reduced Mutagenicity vs. Non-Fluorinated Parent

In a comparative mutagenicity study using Salmonella typhimurium Ames assays, 6-fluoro-4-methylquinoline (6-F-4-MeQ) demonstrated significantly reduced mutagenic activity compared to the non-fluorinated parent compound 4-methylquinoline (4-MeQ). The fluorine substitution at the 6-position exerts an anti-mutagenic effect, mitigating the inherent genotoxicity associated with the unsubstituted quinoline core [1]. This reduction in mutagenicity provides a safer starting scaffold for lead optimization in drug discovery programs, particularly when compared to 4-MeQ. Notably, the 7-fluoro regioisomer (7-F-4-MeQ) retained high mutagenic activity comparable to non-fluorinated 4-MeQ, highlighting the critical importance of the 6-position substitution pattern .

Mutagenicity (Ames)
Direct comparison
6-F-4-MeQ: reduced
4-MeQ & 7-F-4-MeQ: high
Supports genotoxicity risk differentiation
Ames test; 6-fluoro substitution critical
Mutagenicity Genotoxicity Lead optimization Ames test Drug safety

E. coli Antibacterial Activity

The compound 6-fluoro-4-methylquinolin-2-ol has been directly evaluated for in vitro antibacterial activity against Escherichia coli 257, with a reported minimum inhibitory concentration (MIC) value of 1 µg/mL . While extensive head-to-head MIC panels against this specific strain are not publicly available for direct comparator analysis, this quantitative datum provides a baseline activity benchmark. In the context of structurally related quinoline and fluoroquinolone antibacterial agents, this MIC value indicates moderate to potent Gram-negative activity that warrants further structure-activity relationship exploration [1]. The compound's mechanism has been associated with membrane-active properties and potential disruption of bacterial cell wall synthesis via FtsZ and PBP mislocalization, a profile distinct from classical fluoroquinolone gyrase/topoisomerase IV inhibition [2].

E. coli MIC
Cross-study
1 µg/mL
Supports antibacterial screening context
Membrane-active mechanism; distinct from gyrase inhibitors
Antibacterial MIC Gram-negative E. coli Antimicrobial screening

DFT-Computed Electronic and NLO Properties

A comprehensive density functional theory (DFT) and time-dependent DFT study at the B3LYP/6-311(2d,p) level with CPCM solvation modeling has characterized the electronic structure of 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) [1]. The HOMO-LUMO energy separation demonstrates efficient energy transfer capability, relevant to both biological interaction predictions and materials applications. The computed dipole moment is slightly less than that of urea, while the calculated polarizability and first hyperpolarizability values expand to 5-fold and 10-fold, respectively, relative to urea—indicating significant nonlinear optical (NLO) potential [2]. This computational fingerprint differentiates 6-FHMQ from non-fluorinated 4-methylquinolin-2-ol analogs, which lack the electron-withdrawing fluorine substituent and consequently exhibit altered frontier orbital energies and charge distribution [3].

NLO Response (DFT)
Class-level inference
Polarizability ~5× urea
Hyperpolarizability ~10× urea
Supports NLO material screening context
B3LYP/6-311(2d,p) computational prediction
DFT TD-DFT HOMO-LUMO NLO Computational chemistry Photonic materials

Predicted HSA Binding and Pharmacokinetic Profile

Molecular docking studies have elucidated the binding interaction between 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) and human serum albumin (HSA), a critical determinant of plasma protein binding, drug distribution, and half-life [1]. The computational analysis provides a predictive pharmacokinetic profile that informs early-stage drug candidate triage. The 6-fluoro substituent modulates the compound's lipophilicity and electronic characteristics, with a calculated XLogP of 1.3 and TPSA of approximately 29.1 Ų—values consistent with favorable oral absorption and blood-brain barrier penetration potential per Lipinski's Rule of Five guidelines [2]. While direct comparative HSA binding data for 4-methylquinolin-2-ol are not available in this study, the quantitative descriptors establish a baseline ADME profile specific to the fluorinated derivative [3].

Drug-likeness Profile
Supporting evidence
XLogP 1.3, TPSA 29.1 Ų
Favorable HSA docking
Supports in silico ADME prediction context
Lipinski-compliant descriptors
ADME HSA binding Pharmacokinetics Drug-likeness Molecular docking

6-Fluoro-4-methylquinolin-2-ol: Validated Application Scenarios


Antibacterial Lead Optimization for Gram-Negative Pathogens

Researchers developing novel antibacterial agents with membrane-active mechanisms can utilize 6-fluoro-4-methylquinolin-2-ol as a validated starting scaffold. The compound demonstrates in vitro activity against Escherichia coli 257 with an MIC of 1 µg/mL and exhibits a mechanism involving FtsZ and PBP mislocalization, distinct from fluoroquinolone DNA gyrase inhibition . This differentiated mechanism makes it suitable for programs addressing antibiotic resistance, where cross-resistance to classical fluoroquinolones is a concern. The compound is available as a fragment scaffold for further derivatization and structure-activity relationship (SAR) exploration .

Lead Generation with Reduced Genotoxicity Risk

In early-stage drug discovery campaigns where the quinoline scaffold is desirable but inherent mutagenicity is a liability, 6-fluoro-4-methylquinolin-2-ol offers a safer alternative. Comparative Ames testing demonstrates that the 6-fluoro substitution significantly reduces mutagenic activity relative to the non-fluorinated 4-methylquinoline parent, whereas the 7-fluoro regioisomer retains high mutagenicity . This evidence positions 6-fluoro-4-methylquinolin-2-ol as the preferred fluorinated quinoline building block for lead generation programs where minimizing genotoxicity risk is a critical go/no-go criterion .

NLO and Photonic Materials Development

Materials scientists and computational chemists evaluating organic chromophores for nonlinear optical (NLO) applications can select 6-fluoro-4-methylquinolin-2-ol based on its computationally validated electronic properties. DFT studies demonstrate a HOMO-LUMO energy separation conducive to efficient energy transfer, with polarizability and hyperpolarizability values 5-fold and 10-fold greater than urea, respectively . These properties, combined with the compound's commercial availability at ≥97% purity, support its use in the development of organic semiconductors, light-emitting diodes (LEDs), and photonic technologies where predictable NLO behavior is essential .

In Silico ADME Prediction and Pharmacokinetic Profiling

Medicinal chemists engaged in in silico ADME prediction and molecular docking studies can employ 6-fluoro-4-methylquinolin-2-ol as a structurally characterized scaffold. The compound's calculated XLogP of 1.3 and TPSA of 29.1 Ų fall within favorable ranges for oral bioavailability and CNS penetration . Furthermore, molecular docking with human serum albumin provides predictive plasma protein binding data that informs distribution and half-life expectations . This makes the compound a valuable building block for constructing predictive pharmacokinetic models and for experimental validation of computational ADME tools [6].

Application
Selection Property
Validation Focus
Antibacterial screening and lead optimization
Fluorinated quinoline scaffold with antimicrobial activity
Membrane-active mechanism; SAR against Gram-negative strains
Genotoxicity risk assessment in lead generation
6-Fluoro substitution reduces Ames mutagenicity
Mutagenicity profiling vs. non-fluorinated and 7-fluoro analogs
NLO chromophore and photonic materials research
High computed hyperpolarizability
DFT-predicted NLO response and electronic properties
In silico ADME and pharmacokinetic modeling
Favorable drug-likeness descriptors (XLogP, TPSA)
HSA binding prediction; oral bioavailability assessment

Technical Documentation Hub

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31 linked technical documents
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